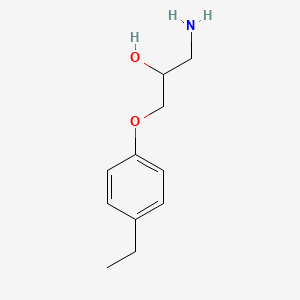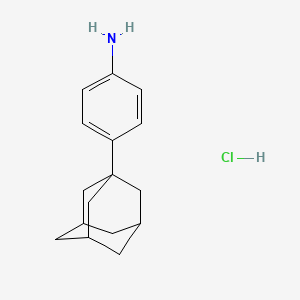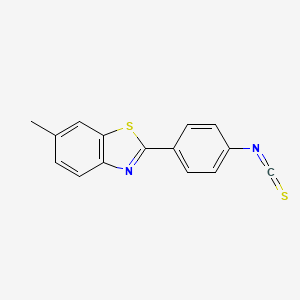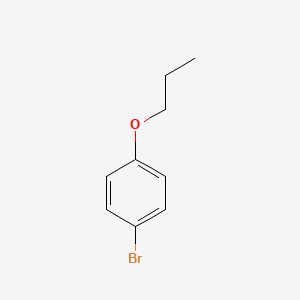
1-Bromo-4-propoxybenzene
Übersicht
Beschreibung
1-Bromo-4-propoxybenzene, also known as p-Bromopropoxybenzene, is a clear colorless to slightly yellow liquid . It has a molecular formula of C9H11BrO .
Synthesis Analysis
The synthesis of 1-Bromo-4-propoxybenzene involves several steps. The reaction is initiated at about 40 °C and controlled at not more than 60 °C for 8 hours . The reaction mixture is then cooled to room temperature and quenched by stirring with water .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-propoxybenzene contains a total of 22 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .
Chemical Reactions Analysis
The radical anions of 1-Bromo-4-propoxybenzene are shown to be reactive in the room temperature ionic liquid N-butyl-N-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide . They react via a DISP type mechanism .
Physical And Chemical Properties Analysis
1-Bromo-4-propoxybenzene is a clear colorless to slightly yellow liquid . It has a molecular weight of 215.09 g/mol . It is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Intermediates of Liquid Crystals
In the field of materials science, 1-Bromo-4-propoxybenzene could potentially be used as an intermediate in the synthesis of liquid crystals. Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. They are used in a wide range of applications, including displays, sensors, and telecommunication devices.
Organic Synthesis
In the field of organic chemistry, 1-Bromo-4-propoxybenzene could be used as a building block in the synthesis of more complex organic compounds. The bromine atom in the molecule can act as a good leaving group, allowing it to be replaced by other functional groups in a substitution reaction.
Safety And Hazards
1-Bromo-4-propoxybenzene is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
1-bromo-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPARGBRVKRZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370155 | |
| Record name | 1-bromo-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-propoxybenzene | |
CAS RN |
39969-56-7 | |
| Record name | 1-bromo-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

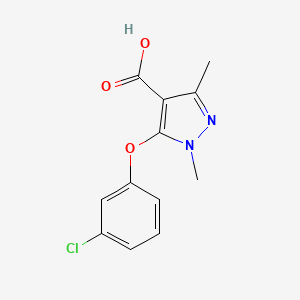
![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)
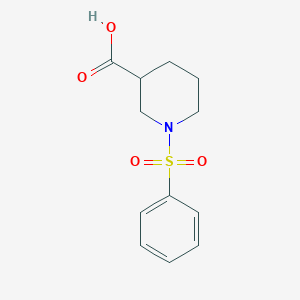


![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)
